6-(2-Aminoethyl)-4-chloropyridin-2-amine
Description
6-(2-Aminoethyl)-4-chloropyridin-2-amine is a substituted pyridine derivative characterized by a chloro group at position 4, a primary amine at position 2, and a 2-aminoethyl side chain at position 6. This structure combines electron-withdrawing (chloro) and electron-donating (amine) groups, creating a versatile scaffold for chemical modifications. The aminoethyl group enhances solubility and provides a reactive site for conjugation, making the compound valuable in pharmaceutical and polymer chemistry.
Properties
CAS No. |
1393552-68-5 |
|---|---|
Molecular Formula |
C7H10ClN3 |
Molecular Weight |
171.63 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-chloropyridin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c8-5-3-6(1-2-9)11-7(10)4-5/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
JTPSEFNNFCQSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-chloropyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloropyridine with 2-aminoethylamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions may vary, but it is generally performed at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and safety considerations. The use of automated reactors and advanced process control systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-4-chloropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are conducted at elevated temperatures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
6-(2-Aminoethyl)-4-chloropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions. Its ability to interact with biological targets makes it a promising compound for drug discovery.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-chloropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-4-methylpyridin-2-amine
2-Chloro-6-propoxypyridin-4-amine
- Core Structure : Pyridine
- Substituents : Cl (position 2), OCH₂CH₂CH₃ (position 6), NH₂ (position 4)
- Applications : Research intermediate with alkoxy substituents influencing electronic properties .
Comparison: The propoxy group enhances lipophilicity, contrasting with the hydrophilic aminoethyl group in the target compound.
Pyrimidine-Based Analogs
4-Chloro-6-methoxypyrimidin-2-amine
- Core Structure : Pyrimidine
- Substituents : Cl (position 4), OCH₃ (position 6), NH₂ (position 2)
- Molecular Weight : 175.58 g/mol
- Applications : Pharmaceutical research, leveraging methoxy groups for hydrogen-bonding interactions.
Comparison : The pyrimidine core alters electronic distribution compared to pyridine, affecting binding affinity in biological systems.
6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
- Core Structure : Pyrimidine
- Substituents : Cl (position 6), NH-(CH₂)₂(OCH₃)₂ (position 4)
- Applications : Synthetic intermediate with dimethoxyethyl enhancing solubility .
Comparison: The dimethoxyethyl group provides steric bulk and polarity, differing from the aminoethyl's primary amine reactivity.
Complex Heterocycles with Aminoethyl Groups
N-(2-Aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide Hydrochloride
- Core Structure : Pyridine
- Substituents : Cl (position 6), CH₃ (position 5), SO₂NHCH₂CH₂NH₂ (position 3)
- Molecular Weight : ~293.77 g/mol (estimated)
- Applications : Sulfonamide derivatives for targeted drug design.
Comparison: The sulfonamide linkage introduces different electronic and steric effects compared to the direct aminoethyl substitution in the target compound.
Structural and Functional Implications
Substituent Effects on Reactivity and Solubility
- Chloro Group : Enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .
- Aminoethyl vs. Alkoxy/Methyl: The aminoethyl group (pKa ~9–10) provides a protonation site, improving aqueous solubility and enabling pH-dependent interactions .
- Core Heterocycle : Pyridine derivatives generally exhibit stronger basicity than pyrimidines due to fewer electronegative atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
